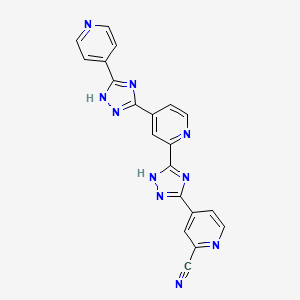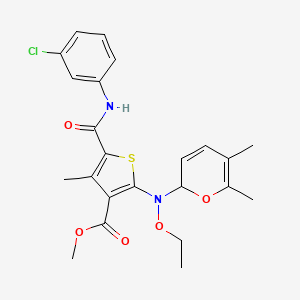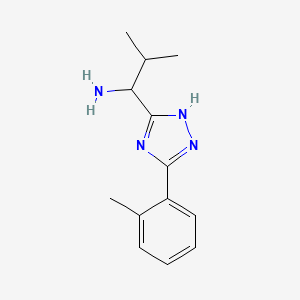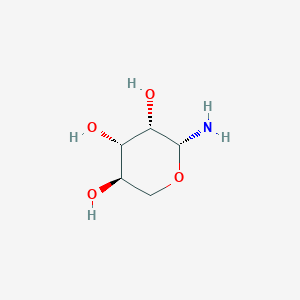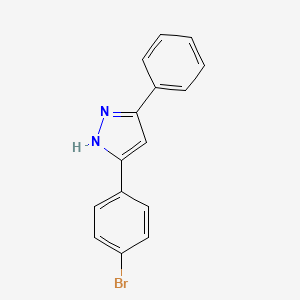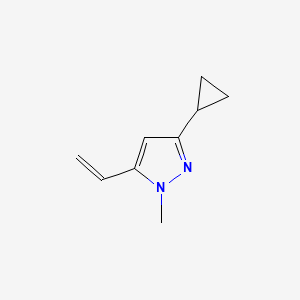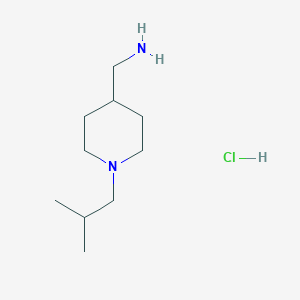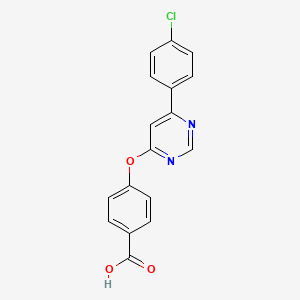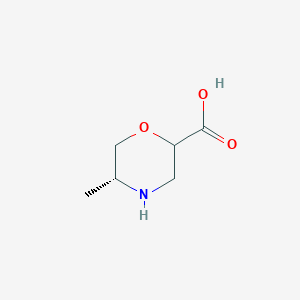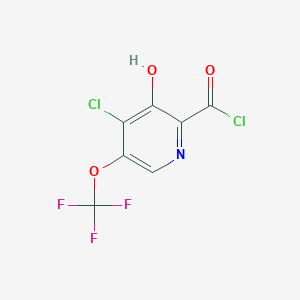
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a chloro group, a hydroxy group, and a trifluoromethoxy group attached to a picolinoyl chloride backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride typically involves the chlorination of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinic acid. The reaction is carried out under controlled conditions using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
化学反应分析
Types of Reactions
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted picolinoyl derivatives.
Oxidation: Formation of picolinoyl ketones or aldehydes.
Reduction: Formation of reduced picolinoyl derivatives.
科学研究应用
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy and trifluoromethoxy groups influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)aniline
- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)benzoic acid
Uniqueness
4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is unique due to the presence of the picolinoyl chloride backbone, which imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group also enhances its chemical stability and potential biological activity.
属性
分子式 |
C7H2Cl2F3NO3 |
|---|---|
分子量 |
275.99 g/mol |
IUPAC 名称 |
4-chloro-3-hydroxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-2(16-7(10,11)12)1-13-4(5(3)14)6(9)15/h1,14H |
InChI 键 |
LWTNSWGIHHKBRL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)C(=O)Cl)O)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


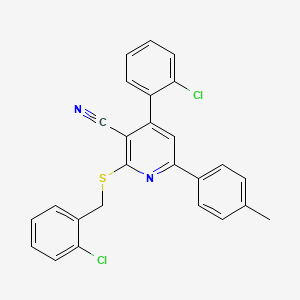

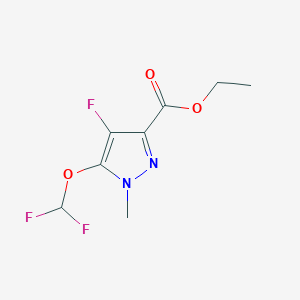
![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)
